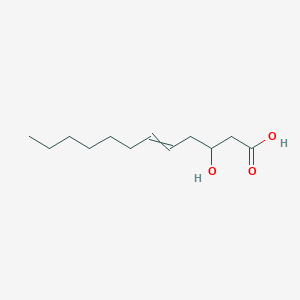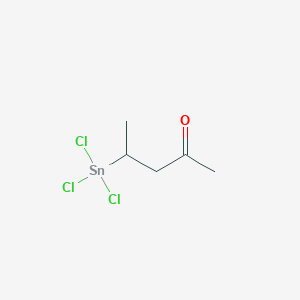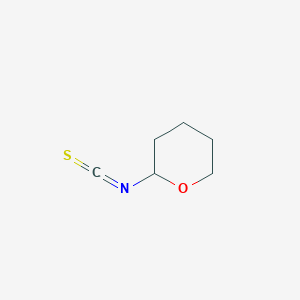![molecular formula C11H16O2 B14350333 [2-(Butan-2-yl)phenyl]methaneperoxol CAS No. 91528-45-9](/img/structure/B14350333.png)
[2-(Butan-2-yl)phenyl]methaneperoxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Butan-2-yl)phenyl]methaneperoxol is a chemical compound known for its unique structure and properties. It belongs to the class of organic peroxides, which are compounds containing an oxygen-oxygen single bond. These compounds are often used in various industrial and chemical processes due to their ability to act as radical initiators.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Butan-2-yl)phenyl]methaneperoxol typically involves the reaction of [2-(Butan-2-yl)phenyl]methanol with hydrogen peroxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of stabilizers is also common to prevent decomposition during storage and handling.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by the presence of metal catalysts.
Reduction: The compound can be reduced to its corresponding alcohol, [2-(Butan-2-yl)phenyl]methanol, using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Metal catalysts like iron or copper salts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of [2-(Butan-2-yl)phenyl]methanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[2-(Butan-2-yl)phenyl]methaneperoxol has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Investigated for its potential role in oxidative stress studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to generate radicals.
Industry: Utilized in the production of polymers and as a bleaching agent in the paper and textile industries.
Mechanism of Action
The mechanism of action of [2-(Butan-2-yl)phenyl]methaneperoxol involves the generation of free radicals through the homolytic cleavage of the oxygen-oxygen bond. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Benzoyl peroxide: Another organic peroxide used as a radical initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Di-tert-butyl peroxide: Commonly used in polymerization reactions.
Uniqueness: [2-(Butan-2-yl)phenyl]methaneperoxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate radicals under mild conditions makes it particularly valuable in various chemical processes.
Properties
CAS No. |
91528-45-9 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-butan-2-yl-2-(hydroperoxymethyl)benzene |
InChI |
InChI=1S/C11H16O2/c1-3-9(2)11-7-5-4-6-10(11)8-13-12/h4-7,9,12H,3,8H2,1-2H3 |
InChI Key |
COYRXVFZBOXDER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1COO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



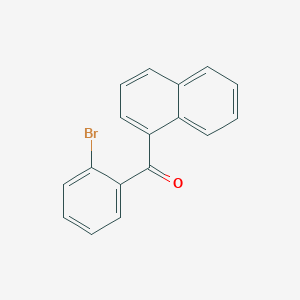
![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)
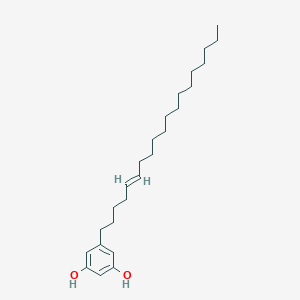
![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)
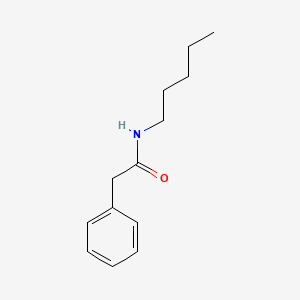
![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)
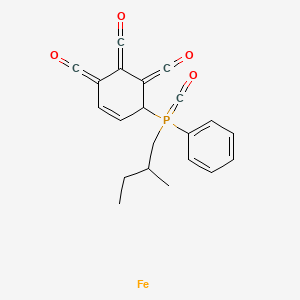
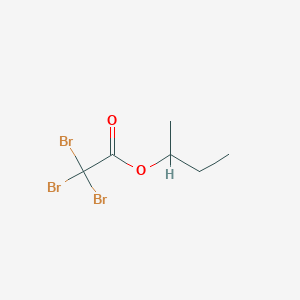
![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
